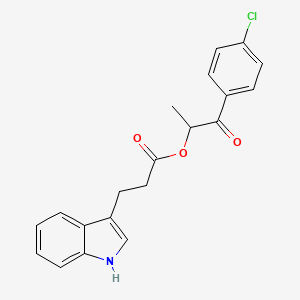
1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate is a useful research compound. Its molecular formula is C20H18ClNO3 and its molecular weight is 355.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Synthesis
The structural characterization and synthesis of compounds related to 1-(4-chlorophenyl)-1-oxopropan-2-yl 3-(1H-indol-3-yl)propanoate have been extensively studied. For example, Bupropion hydrobromide propanol hemisolvate has been synthesized, showcasing the crystallization process involving proton transfer and hydrogen-bond interactions, which may offer insights into the behavior of similar compounds in crystalline states (Liu et al., 2011). Additionally, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate and its structural confirmation through various diffractions provides a foundation for understanding the synthesis routes and structural aspects of related compounds (Yan Shuang-hu, 2014).
Polymorphism in Pharmaceutical Compounds
Polymorphism, the ability of a compound to exist in more than one crystal form, is crucial in the pharmaceutical industry due to its implications for drug formulation and stability. A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride explored its polymorphic forms, revealing challenges in analytical and physical characterization techniques (Vogt et al., 2013). This research underscores the importance of understanding polymorphism in the development of stable and effective pharmaceutical formulations.
Corrosion Inhibition
The search for effective corrosion inhibitors is vital for extending the lifespan of metals in various industrial applications. The study on the adsorption of L-Tryptophan-derived Schiff bases highlights the potential of indole derivatives as corrosion inhibitors, showing how these compounds can effectively protect stainless steel surfaces in acidic environments (Vikneshvaran & Velmathi, 2017). This research opens avenues for the development of new, environmentally friendly corrosion inhibitors.
Enzyme Inhibition for Therapeutic Applications
The modification of indole derivatives has led to the discovery of potent enzyme inhibitors with therapeutic potential. For instance, novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and found to be potent inhibitors of the urease enzyme, which is significant for the development of treatments against diseases caused by urease-producing pathogens (Nazir et al., 2018).
Advanced Oxidation Processes for Wastewater Treatment
Studies on the degradation of organic compounds using advanced oxidation processes are essential for environmental protection. The research on the degradation of 2,4-dichlorophenoxyacetic acid using Fe3+/H2O2 and Fe3+/H2O2/UV identified transient products, providing insight into the mechanisms of advanced oxidation processes for wastewater treatment (Sun & Pignatello, 1993).
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, have been known to play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives have been reported to show various biologically vital properties .
Biochemical Pathways
Indole derivatives have been reported to be prevalent moieties present in selected alkaloids .
Pharmacokinetics
The physicochemical and pharmacokinetic profiles of similar compounds have been predicted using qikprop .
Result of Action
Indole derivatives have been reported to have various biologically vital properties .
Action Environment
The synthesis of similar compounds has been reported under various conditions .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(4-chlorophenyl)-1-oxopropan-2-yl] 3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-13(20(24)14-6-9-16(21)10-7-14)25-19(23)11-8-15-12-22-18-5-3-2-4-17(15)18/h2-7,9-10,12-13,22H,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINXILIQBOSBJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)OC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

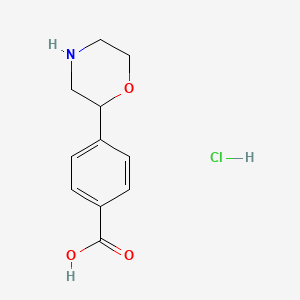
![4-methyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2540534.png)
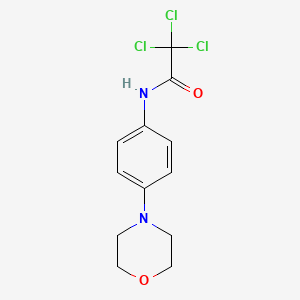
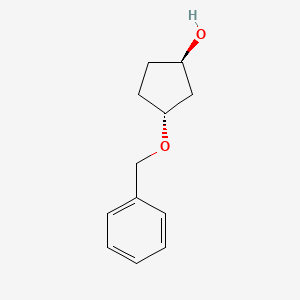
![3-(5-{[(3-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2540539.png)
![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B2540544.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2540545.png)
![2-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)
![N-(2-methoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2540547.png)
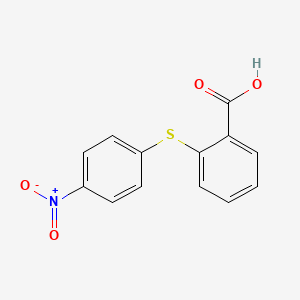
![benzyl N-{2-oxo-2-[3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl]ethyl}carbamate](/img/structure/B2540549.png)

![[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 1-(4-chlorophenyl)cyclopentane-1-carboxylate](/img/structure/B2540551.png)
